mTOR Kinase Inhibitory Potency Relative to Lead Compound I (Scaffold Benchmarking)
While explicit IC50 data for this specific analogue is not available in peer-reviewed literature, a closely related thienopyrimidine-chromone hybrid (compound 16i) achieved an mTOR IC50 of 0.16 ± 0.03 µM, representing an 8.6-fold improvement over the reference compound I (IC50: 1.37 ± 0.07 µM) in the same assay [1]. The target compound retains the identical core scaffold and chromone moiety required for antiproliferative activity; the 4-bromophenyl substituent is predicted to engage in halogen bonding within the mTOR active site, a feature absent in compound I but partially mimicked by the 4-methoxyphenyl analogue [1]. These SAR trends suggest that 7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one likely falls within the high-potency cluster of this series.
| Evidence Dimension | mTOR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; scaffold-based prediction places it in the high-activity cluster (IC50 < 1 µM expected). |
| Comparator Or Baseline | Compound I (lead): IC50 = 1.37 ± 0.07 µM; Compound 16i (best-in-series): IC50 = 0.16 ± 0.03 µM. |
| Quantified Difference | Compound 16i is 8.6-fold more potent than Compound I. The target compound's bromine substituent is expected to enhance potency relative to unsubstituted phenyl based on halogen-bonding SAR. |
| Conditions | mTOR kinase assay, 10 µM screening concentration; full IC50 determination for selected compounds. |
Why This Matters
This scaffold benchmarking enables researchers to estimate the potency tier of the bromine analogue without synthesizing an entire library, saving time in hit-to-lead selection.
- [1] Zhu, W., Chen, C., Sun, C., Xu, S., Wu, C., Lei, F., Xia, H., Tu, Q., & Zheng, P. (2015). Design, synthesis and docking studies of novel thienopyrimidine derivatives bearing chromone moiety as mTOR/PI3Kα inhibitors. European Journal of Medicinal Chemistry, 93, 64–73. View Source
